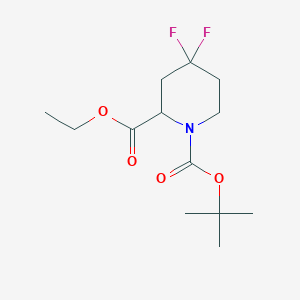
1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with tert-butyl, ethyl, and difluoro groups
Preparation Methods
The synthesis of 1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl and ethyl groups. The difluoro groups are then added through a fluorination reaction. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .
Comparison with Similar Compounds
1-tert-Butyl 2-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butyl 4,4-difluoropiperidine-1-carboxylate: This compound lacks the ethyl group and has different chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21F2NO4 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4,4-difluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-13(14,15)6-7-16(9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
GEEBFHAWMZMNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


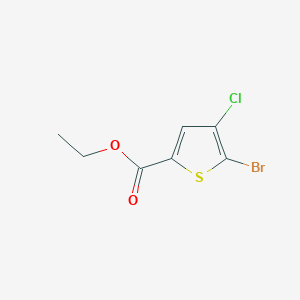
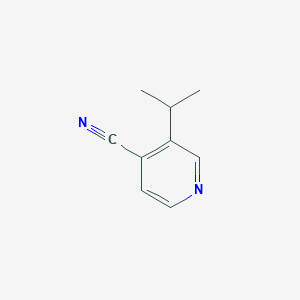
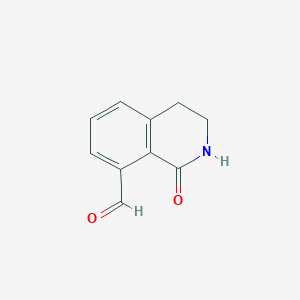
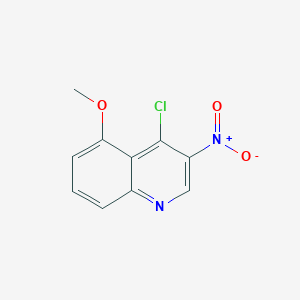
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)
![10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B13660232.png)
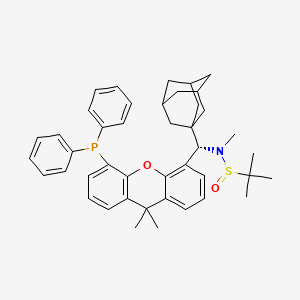


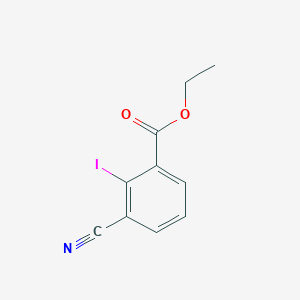
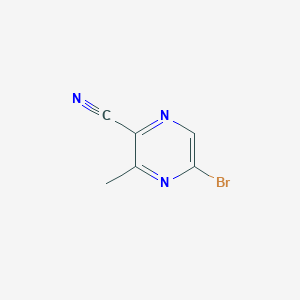
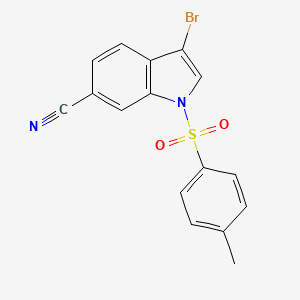
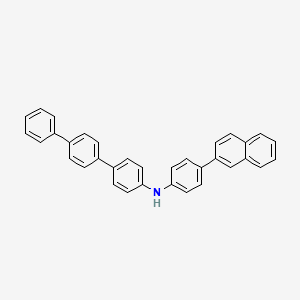
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13660274.png)
